molecular formula C6H9NO2 B1239897 4-Methyl-2-pyrroline-5-carboxylic acid

4-Methyl-2-pyrroline-5-carboxylic acid

Cat. No.: B1239897
M. Wt: 127.14 g/mol
InChI Key: ZVJPMCWYCLEWPG-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-Pyrroline-5-Carboxylic Acid is an organic compound belonging to the class of d-alpha-amino acids. It is characterized by a pyrroline ring with a methyl group at the 4-position and a carboxylic acid group at the 5-position. This compound is significant in various biochemical pathways, particularly in the synthesis and metabolism of proline .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-Pyrroline-5-Carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of catalysts like palladium or copper.

Major Products Formed: The major products formed from these reactions include derivatives of pyrroline and carboxylic acids, which can be further utilized in various biochemical and industrial applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Methyl-Pyrroline-5-Carboxylic Acid involves its role as an intermediate in the proline biosynthesis pathway. It is converted to proline through the action of pyrroline-5-carboxylate reductase. This conversion is crucial for maintaining cellular osmotic balance and responding to environmental stress . The molecular targets include enzymes involved in proline metabolism, such as pyrroline-5-carboxylate synthase and pyrroline-5-carboxylate reductase .

Comparison with Similar Compounds

Uniqueness: 4-Methyl-Pyrroline-5-Carboxylic Acid is unique due to its specific role in proline biosynthesis and its structural features that allow it to participate in various biochemical reactions. Its ability to act as an intermediate in proline metabolism distinguishes it from other similar compounds .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(2R,3R)-3-methyl-2,3-dihydro-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C6H9NO2/c1-4-2-3-7-5(4)6(8)9/h2-5,7H,1H3,(H,8,9)/t4-,5-/m1/s1

InChI Key

ZVJPMCWYCLEWPG-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1C=CN[C@H]1C(=O)O

SMILES

CC1C=CNC1C(=O)O

Canonical SMILES

CC1C=CNC1C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-pyrroline-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-pyrroline-5-carboxylic acid
Reactant of Route 3
4-Methyl-2-pyrroline-5-carboxylic acid
Reactant of Route 4
4-Methyl-2-pyrroline-5-carboxylic acid
Reactant of Route 5
4-Methyl-2-pyrroline-5-carboxylic acid
Reactant of Route 6
4-Methyl-2-pyrroline-5-carboxylic acid

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